2-[(4-fluorophenyl)sulfanyl]-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is a complex organic compound that features a combination of fluorophenyl, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene moiety: This step involves the coupling of the pyrazole intermediate with a thiophene derivative.
Attachment of the fluorophenyl group: This is often done using a nucleophilic substitution reaction where a fluorophenyl halide reacts with a thiol group to form the sulfanyl linkage.
Final acetamide formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics.
Biological Studies: It can be used to study the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide
Uniqueness
The presence of the fluorine atom in 2-[(4-fluorophenyl)sulfanyl]-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide can significantly alter its electronic properties and biological activity compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c1-21-13(9-15(20-21)16-3-2-8-23-16)10-19-17(22)11-24-14-6-4-12(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYFYNCMYPVVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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